molecular formula C10H16N4 B13080541 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

Cat. No.: B13080541
M. Wt: 192.26 g/mol
InChI Key: YZRWSHMRNVKERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a nitrogen-rich tricyclic compound characterized by a fused azacyclic framework. The ethyl substituent at position 11 may influence lipophilicity and steric interactions, distinguishing it from analogs with smaller (e.g., methyl) or bulkier substituents .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

11-ethyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene

InChI

InChI=1S/C10H16N4/c1-2-9-12-10-11-6-7-4-3-5-8(7)14(10)13-9/h7-8H,2-6H2,1H3,(H,11,12,13)

InChI Key

YZRWSHMRNVKERZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3CCCC3CNC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted ethylamine, which undergoes cyclization reactions to form the tricyclic core. Key steps include:

    Formation of the Intermediate: Ethylamine derivatives are reacted with appropriate reagents to form intermediates.

    Cyclization: The intermediates undergo cyclization under controlled conditions, often involving catalysts and specific solvents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

    Scalability: Ensuring the reactions can be scaled up without significant loss of yield or purity.

    Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.

    Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Chemical Reactions Analysis

Types of Reactions

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.

    Substitution: Results in substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Specific pathways include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene with three analogs identified in the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Availability
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene Methyl at position 11 C9H14N4 178.23 Commercially listed but out of stock; no purity or bioactivity data reported.
10-Bromo-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene Bromo at position 10 C9H12BrN3 242.12 Discontinued; bromine may enhance reactivity in cross-coupling or halogenation chemistry.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Methoxyphenyl, phenyl C22H16N6O 380.40 Aromatic substituents increase rigidity; crystal structure resolved via X-ray diffraction.

Key Structural and Functional Differences:

Substituent Effects: 11-Ethyl vs. Bromo Substituent: The bromo analog (C9H12BrN3) introduces a halogen atom, which could facilitate electrophilic substitution reactions or act as a leaving group in synthetic pathways. Its discontinued status limits current applications . Aromatic Substituents: The hexaazatricyclo compound with methoxyphenyl and phenyl groups exhibits extended conjugation, likely improving stability and intermolecular π-π interactions. This structural feature is absent in the ethyl and methyl analogs .

Synthesis and Availability :

  • The ethyl and methyl analogs lack detailed synthetic protocols in the evidence, though related tricyclic azacompounds (e.g., Bartelt et al. 2003) suggest possible routes via cycloaddition or ring-closing metathesis .
  • Commercial availability varies: The methyl analog is temporarily out of stock, while the bromo derivative is discontinued .

borneensis) demonstrate antibacterial properties, hinting at possible bioactivity for nitrogen-rich tricyclics . Material Science: The hexaazatricyclo compound’s crystallographic data (R factor = 0.041) support its use in designing coordination polymers or supramolecular assemblies .

Biological Activity

11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound notable for its unique tricyclic structure containing four nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Molecular Characteristics

PropertyValue
Molecular Formula C9H14N4
Molecular Weight 194.23 g/mol
IUPAC Name This compound
InChI Key FRBPPYYVBKOTSF-UHFFFAOYSA-N

The structural uniqueness of this compound arises from its tricyclic framework and the arrangement of nitrogen atoms which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The binding affinity and specificity of this compound can lead to modulation of biochemical pathways including:

  • Enzyme Inhibition/Activation: The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Interaction: Its structure may allow it to bind to receptors influencing signaling pathways.

Research Findings

Recent studies have indicated potential applications in medicinal chemistry and pharmacology:

  • Antiviral Activity: Preliminary investigations suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral replication mechanisms.
  • Anticancer Potential: Some derivatives have shown promise in targeting cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties through modulation of neurotransmitter systems.

Case Study 1: Antiviral Properties

A study conducted on related tetraazatricyclo compounds demonstrated significant antiviral activity against RNA viruses by targeting viral proteases essential for replication. The structural similarity to this compound suggests a similar mechanism may be applicable.

Case Study 2: Anticancer Activity

In vitro studies on synthesized derivatives showed that certain modifications to the tetraazatricyclo structure enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF-7. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityUnique Features
1,8-Diazabicyclo[5.4.0]undecaneModerate neuroactivityTwo nitrogen atoms in a bicyclic structure
1,3-Dimethyl-4-(4-methylphenyl)-1H-pyrazoleAnticancer propertiesPyrazole ring enhances reactivity
This compoundPotential antiviral and anticancer activityTricyclic structure with four nitrogen atoms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.